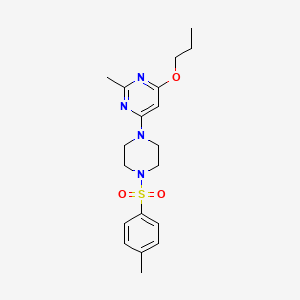
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes. This particular compound features a pyrimidine ring substituted with a methyl group at the 2-position, a propoxy group at the 4-position, and a tosylpiperazinyl group at the 6-position. The presence of these substituents imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of a suitably substituted pyrimidine derivative with a tosylpiperazine derivative. The reaction conditions often include the use of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like isopropanol, with the reaction being carried out at elevated temperatures (e.g., 80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring that are activated by electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: The tosylpiperazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bases: N,N-diisopropylethylamine (DIPEA), sodium hydride (NaH), and potassium carbonate (K2CO3) are commonly used bases.
Solvents: Isopropanol, dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyrimidine ring, while oxidation and reduction reactions can modify the functional groups attached to the compound.
科学的研究の応用
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-Methyl-4-propoxy-6-(4-phenylpiperazin-1-yl)pyrimidine: This compound has a phenyl group instead of a tosyl group on the piperazine ring.
2-Methyl-4-propoxy-6-(4-methylpiperazin-1-yl)pyrimidine: This compound has a methyl group instead of a tosyl group on the piperazine ring.
2-Methyl-4-propoxy-6-(4-benzylpiperazin-1-yl)pyrimidine: This compound has a benzyl group instead of a tosyl group on the piperazine ring.
Uniqueness
2-Methyl-4-propoxy-6-(4-tosylpiperazin-1-yl)pyrimidine is unique due to the presence of the tosyl group on the piperazine ring, which can impart distinct chemical and biological properties. The tosyl group is an electron-withdrawing group that can influence the reactivity of the compound and its interactions with biological targets. This makes the compound a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
特性
IUPAC Name |
2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-13-26-19-14-18(20-16(3)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(2)6-8-17/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOMXDCBKBAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














